(S)-tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate hydrochloride

Chiral synthesis Kinase inhibitors Enantiomeric purity

(S)-tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate hydrochloride (CAS free base: 915720-71-7) is a chiral, Boc-protected (S)-α-methyl-5-bromopyridin-2-yl amine derivative supplied as the hydrochloride salt. It belongs to the class of heterocyclic carbamate building blocks and is employed as a key synthetic intermediate in the preparation of enantiomerically pure kinase inhibitors and other pharmaceutical candidates.

Molecular Formula C12H18BrClN2O2
Molecular Weight 337.64 g/mol
Cat. No. B14776166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate hydrochloride
Molecular FormulaC12H18BrClN2O2
Molecular Weight337.64 g/mol
Structural Identifiers
SMILESCC(C1=NC=C(C=C1)Br)NC(=O)OC(C)(C)C.Cl
InChIInChI=1S/C12H17BrN2O2.ClH/c1-8(10-6-5-9(13)7-14-10)15-11(16)17-12(2,3)4;/h5-8H,1-4H3,(H,15,16);1H
InChIKeyGJXZKCOFQJVPAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate Hydrochloride: Chiral Building Block for Kinase-Targeted Drug Discovery


(S)-tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate hydrochloride (CAS free base: 915720-71-7) is a chiral, Boc-protected (S)-α-methyl-5-bromopyridin-2-yl amine derivative supplied as the hydrochloride salt. It belongs to the class of heterocyclic carbamate building blocks and is employed as a key synthetic intermediate in the preparation of enantiomerically pure kinase inhibitors and other pharmaceutical candidates . The compound features three functional handles—a 5-bromopyridine ring for palladium-catalyzed cross-coupling, a Boc-protected chiral amine for stereospecific elaboration, and the HCl salt form for enhanced crystallinity and handling . It has been explicitly cited in Novartis patent WO2014/141153 as an intermediate for protein kinase inhibitor synthesis and has enabled the development of B3GNT2 inhibitors at Amgen, as evidenced by the co-crystal structure PDB 8SZ3 of a downstream derivative [1][2].

Why Generic Substitution of (S)-tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate Hydrochloride Fails in Drug Discovery


Substituting this compound with a racemic mixture, the opposite (R)-enantiomer, a non-brominated pyridine analog, or a different salt form introduces failures that propagate through the entire synthetic sequence. The (S)-configuration is not a trivial stereochemical detail—it directly determines the absolute stereochemistry of the final drug candidate, and the use of the incorrect enantiomer yields a diastereomeric product with divergent target binding . The 5-bromo substituent position on the pyridine ring dictates the regiochemistry of downstream Suzuki–Miyaura cross-couplings; a 4-bromo or 6-bromo isomer yields an entirely different biaryl connectivity incompatible with the intended pharmacophore [1]. The Boc protecting group provides acid-labile orthogonal deprotection that cannot be replicated by hydrogenolysis-labile Cbz or base-labile Fmoc groups in sequences where other functional groups impose incompatibilities . Finally, the hydrochloride salt form ensures batch-to-batch consistency in crystallinity, hygroscopicity, and weighing accuracy that the free base cannot guarantee . Each of these differentiation dimensions is supported by quantitative evidence below.

Quantitative Differentiation Evidence for (S)-tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate Hydrochloride vs. Closest Analogs


Chiral Configuration: (S)-Enantiomer vs. Racemic Mixture and (R)-Enantiomer

The target (S)-enantiomer (CAS 915720-71-7) is the specific stereoisomer employed in the Novartis protein kinase inhibitor patent WO2014/141104, where it undergoes Suzuki coupling to generate enantiomerically pure biaryl intermediates [1]. The racemic mixture (CAS 1346819-53-1) is commercially available at only 95% purity versus ≥98% for the (S)-enantiomer, and its use would produce a 1:1 mixture of diastereomers after coupling to a chiral fragment, requiring chiral separation and resulting in ≥50% material loss . The downstream B3GNT2 inhibitor compound 7j (derived from this (S)-building block) achieved an X-ray co-crystal structure at 2.32 Å resolution (PDB 8SZ3), confirming that the (S)-configuration is essential for the ligand's binding pose in the enzyme active site [2].

Chiral synthesis Kinase inhibitors Enantiomeric purity

5-Bromo Regiochemistry: Suzuki–Miyaura Cross-Coupling at the 5-Position vs. Other Bromo Isomers

The 5-bromo substituent on the pyridine ring of the target compound enables regioselective Suzuki–Miyaura cross-coupling at the pyridine C5 position. In the Novartis patent WO2014/141104, (S)-tert-butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate (60 mg, 0.2 mmol) was coupled with (4-fluoro-3-methylphenyl)boronic acid using Pd(dppf)Cl₂·CH₂Cl₂ as catalyst and aqueous NaHCO₃ in dioxane at 100°C for 16 h, yielding the 5-aryl product at 80% yield (66 mg) after chromatographic purification [1]. In contrast, a 4-bromo or 6-bromo isomer would produce a regioisomeric biaryl with different vectors projecting from the pyridine core, incompatible with the intended kinase ATP-binding site pharmacophore. The non-brominated analog tert-butyl (1-(pyridin-2-yl)ethyl)carbamate (CAS 348128-92-7) lacks the halogen handle entirely and cannot undergo this transformation .

Suzuki coupling Biaryl synthesis Regioselectivity

Boc Protection Strategy: Acid-Labile Orthogonality vs. Cbz and Fmoc Alternatives

The tert-butyloxycarbonyl (Boc) group on the target compound enables acidolytic deprotection (TFA or HCl/dioxane) to liberate the free chiral amine for downstream amide bond formation or reductive amination. This is documented in the Amgen B3GNT2 inhibitor synthesis (J. Med. Chem. 2023), where Boc-deprotected intermediates were coupled to carboxylic acid building blocks to generate the imidazolone-containing inhibitor series culminating in compound 7j [1]. In contrast, a Cbz-protected analog would require hydrogenolysis (H₂, Pd/C), which is incompatible with the 5-bromo substituent that would undergo competing hydrodebromination. An Fmoc-protected analog requires basic conditions (piperidine) for deprotection, which can promote racemization at the α-methyl chiral center. The Boc group thus provides uniquely orthogonal deprotection, preserving both the bromine handle and the stereochemical integrity .

Protecting group strategy Orthogonal deprotection Peptide coupling

Hydrochloride Salt Form: Crystallinity and Storage Stability vs. Free Base

The hydrochloride salt of (S)-tert-butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate (CAS HCl salt: 2044711-32-0) is isolated as a white crystalline solid with defined storage specifications of 2–8°C under inert atmosphere . In contrast, the free base (CAS 915720-71-7) is described as a white to off-white powder or crystals requiring identical storage conditions but is inherently more hygroscopic and prone to amine oxidation over extended storage periods . The HCl salt form provides superior weighing accuracy due to its non-hygroscopic crystalline nature, which directly impacts stoichiometric precision in subsequent coupling reactions. Commercial pricing data indicate the HCl salt is available at $87/250 mg (97% purity), while the free base at 98% purity is priced comparably but with noted storage sensitivity .

Salt selection Crystallinity Long-term storage stability

Synthetic Accessibility: Documented High-Yield Boc Protection Protocol vs. Literature Alternatives

The synthesis of (S)-tert-butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate is explicitly documented in patent WO2014/141153 with a reproducible 68.5% isolated yield . The procedure uses (S)-1-(5-bromopyridin-2-yl)ethanamine (300 mg, 1.49 mmol), Boc₂O (358 mg, 1.64 mmol, 1.1 equiv), and Et₃N (0.31 mL, 2.24 mmol, 1.5 equiv) in DCM at room temperature for 16 h, yielding 308 mg of product after silica gel chromatography (EtOAc/heptane 0–80%) . This contrasts with literature precedent for Boc protection of poorly nucleophilic aryl amines, which frequently reports yields below 50% using standard protocols and requires modified two-step procedures (bis-Boc formation followed by selective mono-deprotection) . The aliphatic amine in this compound (pKa ~9–10) reacts efficiently with Boc₂O, whereas the pyridyl nitrogen does not compete, enabling the straightforward single-step protocol.

Synthetic methodology Boc protection Process chemistry

Optimal Application Scenarios for (S)-tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate Hydrochloride Based on Verified Evidence


Enantioselective Kinase Inhibitor Synthesis Requiring Stereochemically Defined α-Methylbenzylamine Pharmacophores

In kinase inhibitor programs where the (S)-α-methylbenzylamine motif serves as a key chiral pharmacophore element, this compound provides the enantiomerically pure building block validated by both Novartis (WO2014/141104) and Amgen (J. Med. Chem. 2023) drug discovery efforts [1]. The (S)-configuration is structurally confirmed in the B3GNT2 co-crystal structure PDB 8SZ3 at 2.32 Å resolution, demonstrating that only the (S)-enantiomer achieves the productive binding pose in the enzyme active site [1]. Researchers should procure this specific compound when the target kinase's binding pocket has been demonstrated to require the (S)-configuration for potency, as the racemate or (R)-enantiomer will produce a mismatched diastereomer with compromised target engagement.

Suzuki–Miyaura Diversification of 5-Arylpyridine Libraries for SAR Exploration

The 5-bromo substituent serves as a versatile handle for palladium-catalyzed cross-coupling with aryl-, heteroaryl-, and vinylboronic acids. The documented Suzuki coupling with (4-fluoro-3-methylphenyl)boronic acid proceeds in 80% isolated yield under standard Pd(dppf) conditions [2]. This makes the compound an ideal core scaffold for generating parallel libraries of 5-arylpyridine derivatives where the (S)-chiral amine remains protected as the Boc-carbamate throughout the diversification sequence. The Boc group remains intact under the basic aqueous coupling conditions (NaHCO₃, dioxane, 100°C), enabling late-stage deprotection and further elaboration [2]. This scenario applies to medicinal chemistry teams building structure–activity relationship (SAR) tables around a 5-arylpyridine-2-ethylamine scaffold.

Multi-Kilogram Process Development Leveraging High-Yielding Boc Protection Chemistry

For process chemistry groups scaling chiral amine intermediates, the 68.5% isolated yield of the Boc protection step using inexpensive reagents (Boc₂O, Et₃N, DCM) at ambient temperature provides a cost-effective entry point . The procedure avoids cryogenic conditions, specialized reagents, or bis-protection/deprotection sequences that plague Boc protection of less nucleophilic amines. The HCl salt form further benefits process development by providing a crystalline, non-hygroscopic solid amenable to precise charging in large-scale reactors, with defined storage stability (2–8°C, inert atmosphere) that supports extended campaign timelines .

Chiral Building Block Procurement for CRO and CDMO Service Providers

Contract research and manufacturing organizations supporting multiple client programs benefit from this compound's three-in-one functionality: chiral amine, aryl bromide cross-coupling handle, and orthogonal Boc protection. Rather than stocking separate (S)-amine, bromopyridine, and protected amine intermediates, a single inventory item satisfies multiple synthetic needs . The compound is commercially available at ≥98% purity from major suppliers (Sigma-Aldrich, ChemScene, Aladdin) with documented analytical characterization, reducing incoming quality control burden . For CROs managing diverse client projects, this multi-functional building block minimizes SKU complexity while maximizing synthetic utility across kinase, GPCR, and epigenetic target classes.

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